

A Comparative Guide to Antimony Triethoxide and Antimony Isopropoxide as ALD Precursors

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Compound of Interest

Compound Name: *Antimony triethoxide*

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In the realm of atomic layer deposition (ALD), the selection of appropriate precursors is paramount to achieving high-quality thin films with tailored properties. This guide provides a detailed comparison of two common antimony alkoxide precursors: **antimony triethoxide** ($\text{Sb}(\text{OC}_2\text{H}_5)_3$) and antimony isopropoxide ($\text{Sb}(\text{OCH}(\text{CH}_3)_2)_3$). This analysis is based on available experimental data and aims to assist researchers in making informed decisions for their specific ALD applications.

Executive Summary

Antimony triethoxide has been demonstrated as a viable precursor for the ALD of both metallic antimony and antimony oxide films, with established process parameters. In contrast, while antimony isopropoxide exhibits favorable physical properties suggesting its potential as an ALD precursor, there is a notable lack of published experimental data for its use in depositing antimony-containing films via ALD. This guide summarizes the known characteristics of both precursors and provides detailed experimental protocols where available.

Physical and Thermal Properties

A precursor's volatility and thermal stability are critical for a successful ALD process. The table below outlines the key physical and thermal properties of **antimony triethoxide** and antimony isopropoxide. Antimony isopropoxide displays a significantly higher vapor pressure at room temperature, which may allow for lower precursor delivery temperatures.

Property	Antimony Triethoxide (Sb(OEt) ₃)	Antimony Isopropoxide (Sb(O ⁱ Pr) ₃)
Molecular Weight	256.94 g/mol	299.02 g/mol
Boiling Point	Not readily available	53-54 °C @ 0.25 mm Hg[1]
Vapor Pressure	1 Torr @ 95 °C[2]	81.3 mmHg @ 25 °C[1]
Density	Not readily available	1.307 g/mL @ 25 °C[1]

ALD Process Parameters and Film Properties

Detailed experimental data for the ALD of antimony-containing films using antimony isopropoxide is not currently available in the reviewed literature. Therefore, this section primarily focuses on the established processes for **antimony triethoxide**.

Antimony Triethoxide (Sb(OEt)₃)

Antimony triethoxide has been successfully employed for the deposition of both metallic antimony and antimony oxide thin films.

Metallic Antimony (Sb) Films

For the deposition of metallic antimony, a comproportionation reaction involving antimony ethoxide and Tris(trimethylsilyl)antimony ((SiMe₃)₃Sb) has been reported. This process is particularly notable for its low deposition temperature.

Parameter	Value
Co-reactant	Tris(trimethylsilyl)antimony ((SiMe ₃) ₃ Sb)
Deposition Temperature	60–80 °C[3]
Optimal Deposition Temperature	75 °C for high-purity films[3]
Film Purity	High purity confirmed by XRD and Raman spectroscopy[3]
Noted Issues	The presence of an Sb ₂ O ₃ phase can deteriorate electrical properties[3]

Antimony Oxide (Sb₂O₃) Films

A patented process describes the use of **antimony triethoxide** with ozone for the ALD of antimony oxide films. This method offers a wide operational temperature range.

Parameter	Value
Co-reactant	Ozone (O ₃)[4]
Deposition Temperature Range	50 to 400 °C[4]
Resulting Film	Antimony Oxide (SbO _x)[4]

Antimony Isopropoxide (Sb(OⁱPr)₃)

As of the latest review of available literature, specific experimental data for the use of antimony isopropoxide as a primary precursor for the ALD of antimony-containing films is not available. However, its high volatility suggests it could be a promising candidate for low-temperature ALD processes. Further research is required to determine its reactivity with common co-reactants like water, ozone, or plasma and to establish a viable ALD window and growth characteristics.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of ALD processes. Below are the available protocols for ALD using **antimony triethoxide**.

ALD of Metallic Antimony Films

This protocol is based on the comproportionation reaction between **antimony triethoxide** and Tris(trimethylsilyl)antimony.

Precursor Handling and Delivery:

- **Antimony triethoxide** is heated in a bubbler to achieve adequate vapor pressure. The specific bubbler temperature will depend on the desired precursor flux and the design of the ALD system.
- Tris(trimethylsilyl)antimony is delivered from a separate source.
- Inert carrier gas (e.g., nitrogen or argon) is used to transport the precursor vapors to the reaction chamber.

ALD Cycle:

- Pulse $\text{Sb}(\text{OEt})_3$: A pulse of **antimony triethoxide** vapor is introduced into the reaction chamber.
- Purge 1: The chamber is purged with an inert gas to remove any unreacted $\text{Sb}(\text{OEt})_3$ and byproducts.
- Pulse $(\text{SiMe}_3)_3\text{Sb}$: A pulse of Tris(trimethylsilyl)antimony vapor is introduced into the chamber.
- Purge 2: The chamber is purged with an inert gas to remove any unreacted co-reactant and byproducts.

Deposition Parameters:

- Substrate Temperature: Maintained between 60 and 80 °C.[3]
- Pulse and Purge Times: These need to be optimized for the specific reactor geometry and desired film properties to ensure self-limiting growth.

ALD of Antimony Oxide Films

This protocol is based on the reaction of **antimony triethoxide** and ozone.

Precursor Handling and Delivery:

- **Antimony triethoxide** is supplied from a heated source.
- Ozone is generated externally and introduced into the reactor.

ALD Cycle:

- Pulse $\text{Sb}(\text{OEt})_3$: A pulse of **antimony triethoxide** vapor is introduced into the reaction chamber.
- Purge 1: The chamber is purged with an inert gas.
- Pulse O_3 : A pulse of ozone is introduced into the chamber.
- Purge 2: The chamber is purged with an inert gas.

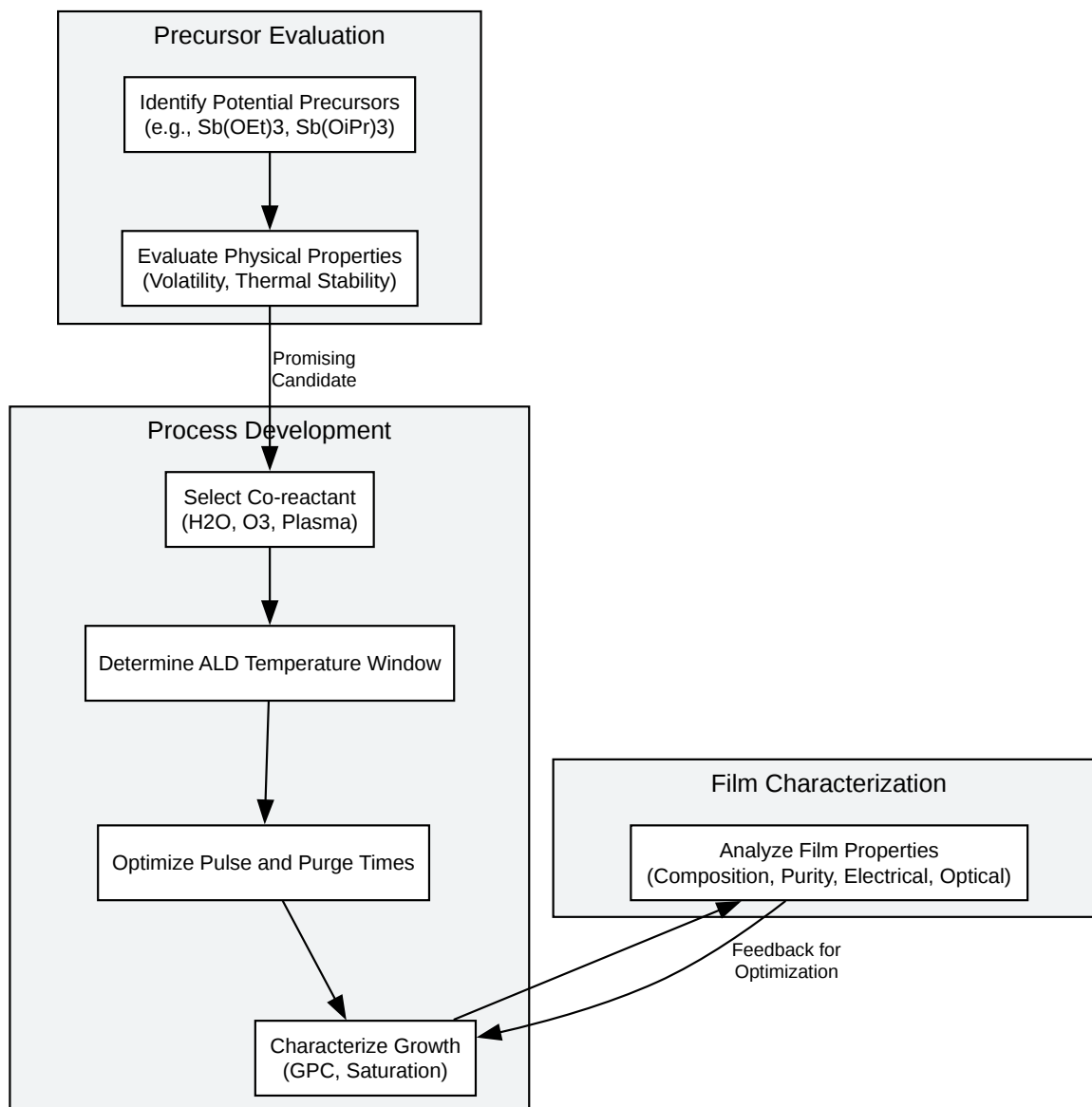
Deposition Parameters:

- Substrate Temperature: Can be varied within a wide range of 50 to 400 °C.[4]
- Pulse and Purge Times: Must be optimized to achieve saturated surface reactions.

Logical Workflow for Precursor Selection and Process Development

The selection of an ALD precursor and the subsequent process development follows a logical progression. The following diagram illustrates this workflow, which can be applied when considering new precursors like antimony isopropoxide.

ALD Precursor Selection and Process Development Workflow



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A flowchart illustrating the typical workflow for selecting and developing an ALD process with a new precursor.

Conclusion

Antimony triethoxide is a proven precursor for the ALD of both metallic antimony and antimony oxide films, with established process windows and co-reactants. Its lower volatility compared to antimony isopropoxide necessitates higher source temperatures.

Antimony isopropoxide, with its high vapor pressure, is a theoretically attractive candidate for a low-temperature ALD process. However, the absence of experimental data on its use for depositing antimony-containing films presents a significant knowledge gap. Researchers interested in exploring antimony isopropoxide as an ALD precursor would need to undertake fundamental process development, including the identification of suitable co-reactants and the determination of the ALD window. The workflow and data presented for **antimony triethoxide** can serve as a valuable starting point for such investigations.

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